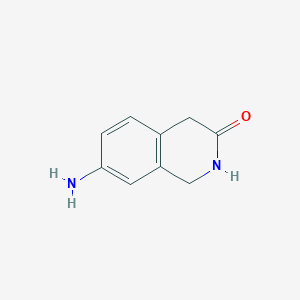

7-amino-1,2-dihydroisoquinolin-3(4H)-one

Description

Significance of the Dihydroisoquinolinone and Isoquinoline (B145761) Scaffold in Medicinal Chemistry

The isoquinoline ring system and its partially saturated derivatives, such as dihydroisoquinolinones, are classified as "privileged scaffolds" in medicinal chemistry. researchgate.netsapub.org This designation is attributed to their structural ability to interact with a wide range of biological targets, making them a cornerstone in the design of new drugs. researchgate.net The structural diversity and versatility of isoquinoline derivatives have led to their use in developing treatments for a broad spectrum of diseases, including cancer, infections, and various neurological and cardiovascular disorders. researchgate.netsapub.org

Architecturally, these scaffolds provide a rigid and adaptable framework that medicinal chemists can modify to optimize biological activity and pharmacokinetic properties. nih.gov The dihydroisoquinolinone core, in particular, is a prevalent feature in numerous natural products and synthetic compounds that exhibit significant biological activities. nih.gov Researchers have explored compounds with this core for their potential anti-cancer, anti-inflammatory, and neurological effects. nuph.edu.ua The sustained interest in these frameworks is driven by their proven track record in producing effective therapeutic agents and the continuous discovery of new biological activities associated with novel derivatives. nih.govnih.gov

Overview of 7-amino-1,2-dihydroisoquinolin-3(4H)-one and its Key Analogues

This compound is a specific derivative of the dihydroisoquinolinone scaffold. Its structure consists of the core bicyclic system with an amino group (-NH2) substituted at the 7th position. This compound serves as a crucial chemical intermediate, particularly in the synthesis of more complex molecules designed to act as enzyme inhibitors. youtube.com

A primary area of research involving the dihydroisoquinolinone scaffold is the development of inhibitors for Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair. nih.govnih.gov PARP inhibitors are a targeted cancer therapy that works by preventing cancer cells from repairing their DNA, leading to cell death—a concept known as synthetic lethality. youtube.comnih.govresearchtopractice.com Many potent PARP inhibitors are designed around a nicotinamide (B372718) mimic moiety, and the dihydroisoquinolinone structure serves this purpose effectively. researchgate.netnih.gov

Key analogues of this compound are often other substituted dihydroisoquinolinones designed to enhance potency and selectivity for PARP enzymes. For example, research has led to the development of compounds like 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, which has been identified as a lead compound for further preclinical development as a PARP inhibitor. nih.govnih.gov These analogues demonstrate how modifications to the core structure can lead to compounds with significant therapeutic potential.

| Compound Name | Core Scaffold | Key Substituents | Primary Research Application |

|---|---|---|---|

| This compound | 1,2-dihydroisoquinolin-3(4H)-one | Amino group at C7 | Intermediate for PARP inhibitors youtube.com |

| Olaparib | Phthalazinone | Fluorobenzyl group, Cyclopropylcarboxamide | Clinically approved PARP inhibitor nih.govnih.gov |

| 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one | 1,2-dihydroisoquinolin-3(4H)-one | Fluoro group at C7, Bipiperidine-carbonyl at C4 | Investigational PARP inhibitor nih.govnih.gov |

Historical Context of Related Isoquinoline-Based Research

The history of isoquinoline research dates back to the 19th century. Isoquinoline itself was first isolated from coal tar in 1885. researchgate.net However, the significance of the isoquinoline scaffold was recognized even earlier through the study of natural products. Morphine, the first isoquinoline alkaloid to be isolated, was extracted from the opium poppy in the early 1800s. nih.gov This discovery marked the beginning of extensive research into a large family of plant-derived compounds built around the isoquinoline framework, which now includes thousands of identified alkaloids. nih.govmdpi.com

The development of synthetic methodologies was crucial for advancing the field. The first recorded synthesis of the isoquinoline ring system was achieved in 1885. nih.gov Over the following decades, foundational chemical reactions were established that remain relevant today, including the Bischler-Napieralski reaction, the Pomeranz–Fritsch reaction (1893), and the Pictet–Spengler condensation (1911). nih.govnih.gov These methods provided chemists with the tools to construct the isoquinoline skeleton and its derivatives, paving the way for the synthesis of both naturally occurring alkaloids and novel synthetic analogues. This rich history of discovery and synthetic innovation has established the isoquinoline scaffold as an enduring and vital component of medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

7-amino-2,4-dihydro-1H-isoquinolin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-8-2-1-6-4-9(12)11-5-7(6)3-8/h1-3H,4-5,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXJPNQWAGNDDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CNC1=O)C=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672192 | |

| Record name | 7-Amino-1,4-dihydroisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-67-7 | |

| Record name | 7-Amino-1,4-dihydro-3(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Amino-1,4-dihydroisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Amino 1,2 Dihydroisoquinolin 3 4h One and Its Derivatives

Established Synthetic Routes for Dihydroisoquinolinones

Traditional methods for the synthesis of the dihydroisoquinolinone skeleton have laid the groundwork for the development of more advanced strategies. These established routes often involve multi-step sequences and have been refined over the years to improve yields and substrate scope.

Hydrogenation of Nitro-Substituted Precursors

A common and straightforward approach to introduce an amino group at the 7-position of the dihydroisoquinolinone ring is through the reduction of a corresponding nitro-substituted precursor. This method relies on the well-established chemistry of nitro group reduction, which can be achieved under various conditions.

Catalytic hydrogenation is a widely employed method for this transformation. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni), in the presence of a hydrogen source. The reaction is generally carried out in a suitable solvent under a hydrogen atmosphere. A mechanochemical ball milling catalytic transfer hydrogenation (CTH) of aromatic nitro compounds using ammonium (B1175870) formate (B1220265) as the hydrogen source has also been demonstrated as a simple and clean approach for the synthesis of substituted anilines. This method shows broad functional group tolerance.

The general scheme for this synthesis is as follows:

A general reaction scheme for the synthesis of 7-amino-1,2-dihydroisoquinolin-3(4H)-one via hydrogenation of its nitro-precursor.

A general reaction scheme for the synthesis of 7-amino-1,2-dihydroisoquinolin-3(4H)-one via hydrogenation of its nitro-precursor.Table 1: Catalytic Systems for Hydrogenation of Aromatic Nitro Compounds

| Catalyst | Hydrogen Source | Typical Conditions | Reference |

| Palladium on Carbon (Pd/C) | H₂ gas | Methanol (B129727), Room Temperature | beilstein-journals.org |

| Platinum Oxide (PtO₂) | H₂ gas | Ethanol, Acetic Acid | General Knowledge |

| Raney Nickel (Ra-Ni) | H₂ gas or Hydrazine (B178648) | Ethanol, Elevated Temperature | General Knowledge |

| Palladium on Carbon (Pd/C) | Ammonium Formate | Mechanochemical Milling | beilstein-journals.org |

The choice of catalyst and reaction conditions can be crucial to avoid the formation of byproducts and to ensure high yields of the desired amino-substituted product.

Approaches via Sydnone (B8496669) Intermediates from Tetrahydroisoquinoline-3-carboxylic Acid

The synthesis of dihydroisoquinolinones from tetrahydroisoquinoline-3-carboxylic acid via sydnone intermediates is not a widely documented method in the reviewed scientific literature. Sydnones are mesoionic heterocyclic compounds that are known to undergo 1,3-dipolar cycloaddition reactions, typically with alkynes or alkenes, to form pyrazole (B372694) derivatives. While the synthesis of various heterocyclic compounds through sydnone chemistry is well-established, the specific application of this methodology starting from tetrahydroisoquinoline-3-carboxylic acid to form a dihydroisoquinolinone ring system is not prominently described in available sources. The typical synthesis of a sydnone involves N-nitrosation of an N-substituted amino acid followed by cyclization with a dehydrating agent like acetic anhydride. An intramolecular cycloaddition would then be required to form the dihydroisoquinolinone skeleton, a reaction pathway that does not appear to be a common strategy for this particular heterocyclic system.

Contemporary and Advanced Synthetic Strategies for the Dihydroisoquinolinone Skeleton

Modern synthetic chemistry has introduced a variety of sophisticated and efficient methods for the construction of the dihydroisoquinolinone core. These strategies often offer advantages in terms of atom economy, step efficiency, and the ability to introduce molecular diversity.

Metal-Catalyzed Transformations (e.g., Palladium-Catalyzed, Rhodium-Catalyzed, Copper-Catalyzed)

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and dihydroisoquinolinones are no exception. These methods often rely on C-H activation and annulation strategies, providing direct and efficient routes to the desired scaffold.

Palladium-Catalyzed Synthesis: Palladium catalysts are versatile tools for the construction of dihydroisoquinolinones. beilstein-journals.orgiisc.ac.in One common approach involves the palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with various coupling partners. For instance, the reaction with 2,3-allenoic acid esters has been shown to afford substituted 3,4-dihydroisoquinolin-1(2H)-ones with high regioselectivity under relatively mild conditions. iisc.ac.in Another strategy involves a domino Heck/borylation reaction of N-allylcarboxamides and B₂(Pin)₂ using a palladacycle catalyst to produce dihydroisoquinolinone-4-methylboronic esters. researchgate.net

Rhodium-Catalyzed Synthesis: Rhodium catalysts have also proven effective in the synthesis of dihydroisoquinolinones. mdpi.comchemshuttle.comchemicalbook.com Rh(III)-catalyzed C-H activation/annulation of benzoylhydrazines with alkynes provides a route to isoquinolones. rsc.org Furthermore, a novel Rh(III)-catalyzed cascade C-H activation/cyclization of benzimidates and allyl carbonates has been developed to access isoquinoline (B145761) derivatives. chemicalbook.com

Copper-Catalyzed Synthesis: Copper-catalyzed reactions offer a more economical and environmentally friendly alternative for the synthesis of dihydroisoquinolinones. nih.gov For example, copper-catalyzed cascade C(sp²)-H amination and annulation of 2-aminoarylmethanols with isoquinolines or tetrahydroisoquinolines can produce pyrido-fused quinazolinones. Another approach involves the copper-catalyzed aerobic oxidation of tetrahydroisoquinolines and dihydroisoquinolines to isoquinolines using air as a clean oxidant.

Table 2: Examples of Metal-Catalyzed Synthesis of Dihydroisoquinolinone Scaffolds

| Metal Catalyst | Reactants | Key Transformation | Reference |

| Palladium(II) Acetate | N-methoxybenzamides, 2,3-allenoic acid esters | C-H activation/annulation | iisc.ac.in |

| Palladacycle | N-allylcarboxamides, B₂(Pin)₂ | Domino Heck/borylation | researchgate.net |

| Rhodium(III) Complex | Benzoylhydrazines, Alkynes | C-H activation/annulation | rsc.org |

| Rhodium(III) Complex | Benzimidates, Allyl Carbonates | Cascade C-H activation/cyclization | chemicalbook.com |

| Copper(II) Chloride | 2-aminoarylmethanols, Isoquinolines | Cascade C(sp²)-H amination and annulation |

Multicomponent Reactions (e.g., Nitro-Mannich Reaction, Strecker Reaction, Ugi-Multicomponent Reactions)

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. Several MCRs have been adapted for the synthesis of dihydroisoquinoline and related heterocyclic structures.

Nitro-Mannich Reaction: The nitro-Mannich (or aza-Henry) reaction involves the addition of a nitroalkane to an imine to form a β-nitroamine. This reaction can be utilized in a cascade sequence to construct the dihydroisoquinolinone ring. For instance, an organocatalytic asymmetric synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones has been developed, starting from 2-(nitromethyl)benzaldehydes and N-protected aldimines via an aza-Henry–hemiaminalization–oxidation sequence.

Strecker Reaction: The Strecker synthesis is a classic method for the preparation of α-amino acids from aldehydes or ketones, ammonia (B1221849), and cyanide. This reaction can be modified to produce α-amino nitriles which can serve as precursors to dihydroisoquinoline derivatives. For example, a modified Strecker synthesis between 4-(dimethylamino)benzaldehyde, 1,2,3,4-tetrahydroisoquinoline (B50084), and potassium cyanide has been reported to produce a novel α-amino nitrile.

Ugi-Multicomponent Reactions: The Ugi four-component reaction (U-4CR) is a versatile MCR that combines a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to form a dipeptide-like product. This reaction has been employed in the synthesis of isoquinolone derivatives through a post-cyclization strategy. For instance, an ammonia-Ugi-4CR followed by a copper-catalyzed domino reaction has been developed for the synthesis of isoquinolone-4-carboxylic acids. Combining the Ugi reaction with the ring-opening of furans has also been shown to produce novel isoquinolinone and 1,2-dihydroisoquinoline (B1215523) scaffolds.

Novel Ring-Closure and Cyclization Methodologies

The development of novel ring-closure and cyclization strategies is at the forefront of modern synthetic chemistry. These methods often provide access to complex molecular architectures with high efficiency and selectivity.

Many of the metal-catalyzed and multicomponent reactions discussed previously incorporate novel cyclization methodologies. For example, the palladium-catalyzed domino Heck/borylation is a powerful ring-forming strategy. researchgate.net Similarly, cascade reactions, such as the Rh(III)-catalyzed C-H activation/cyclization, allow for the formation of multiple bonds in a single synthetic operation. chemicalbook.com

Another innovative approach is the use of dearomative [3+2] annulation reactions. An enantioselective dearomative [3+2] annulation of nonactivated isoquinolines has been achieved using a chiral Mg(II)-N,N'-dioxide catalyst, furnishing chiral 1,2-dihydroisoquinolines. These modern cyclization techniques offer significant advantages over traditional methods and continue to be an active area of research in the synthesis of dihydroisoquinolinone derivatives.

Synthesis of Phosphonate-Containing Dihydroisoquinoline Derivatives

The introduction of a phosphonate (B1237965) group into the 1,2,3,4-tetrahydroisoquinoline core has been achieved through N-acyliminium ion intermediates. This method involves the activation of the isoquinoline heterocycle or a corresponding δ-lactam with benzyl (B1604629) chloroformate, followed by the introduction of the phosphonate group. Subsequent hydrolysis of the phosphonate moiety and cleavage of the carbamate (B1207046) protecting group yields the desired α-aminophosphonic acid incorporated into the tetrahydroisoquinoline skeleton. nih.gov

A practical approach to diethyl N-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-phosphonate involves the reaction of the corresponding enamide with triethylsilane and trifluoroacetic acid, affording the product in high yield. The protecting groups can then be removed by treatment with hydrogen bromide in acetic acid. nih.gov For the synthesis of dimethyl N-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-3-phosphonate, a key step is the reduction of a suitable precursor with diisobutylaluminium hydride at low temperatures. nih.gov While these methods have been established for the tetrahydroisoquinoline system, their adaptation to the this compound scaffold would require further investigation, likely involving protection of the amino group and careful selection of reaction conditions to accommodate the lactam functionality.

Derivatization Strategies for Structural Diversification

The presence of a primary aromatic amino group at the 7-position of the 1,2-dihydroisoquinolin-3(4H)-one core offers a versatile handle for a wide range of derivatization reactions, enabling the exploration of structure-activity relationships and the development of novel compounds with diverse properties.

Amide Derivative Synthesis

The formation of amide bonds from the 7-amino group is a straightforward and widely employed method for structural diversification. Standard peptide coupling reagents can be utilized to react this compound with a variety of carboxylic acids. A convenient and efficient protocol for amide bond formation, particularly with electron-deficient amines, involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP), with a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net This method has proven effective for a range of functionalized carboxylic acids and is amenable to the synthesis of a diverse library of amide derivatives. researchgate.net

For instance, the coupling of various carboxylic acids with the 7-amino group can be achieved by activating the carboxylic acid with a suitable coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a base like N,N-diisopropylethylamine (DIPEA). researchgate.net This approach allows for the introduction of a wide array of substituents, thereby modulating the physicochemical and biological properties of the parent molecule.

Introduction of Halogen and Nitro Functionality

The introduction of halogen and nitro groups onto the aromatic ring of the isoquinolinone scaffold can significantly influence its biological activity. While direct electrophilic halogenation or nitration of this compound may be complicated by the presence of the activating amino group and the lactam ring, alternative strategies can be employed.

One common method for introducing halogens onto an aromatic ring bearing an amino group is the Sandmeyer reaction. This two-step process involves the diazotization of the primary aromatic amine with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form a diazonium salt. This intermediate can then be treated with a copper(I) halide (CuCl, CuBr, or CuI) to introduce the corresponding halogen at the position of the original amino group.

Similarly, a nitro group can be introduced via the Sandmeyer reaction by treating the diazonium salt with sodium nitrite in the presence of a copper catalyst. Alternatively, direct nitration of a protected form of the 7-aminoisoquinolinone, such as the corresponding acetamide (B32628) derivative, could be explored to control the regioselectivity and prevent unwanted side reactions. Subsequent deprotection would then yield the 7-amino-nitro-substituted derivative.

Formation of Sulfamoyloxy-Oxazolidinone and Thiazole (B1198619)/Thiadiazole/Triazole Analogues

The 7-amino group serves as a key starting point for the construction of more complex heterocyclic systems, including those containing sulfamoyloxy-oxazolidinone, thiazole, thiadiazole, or triazole moieties.

The synthesis of a sulfamoyloxy-oxazolidinone derivative would typically involve a multi-step sequence. First, the 7-amino group could be converted to a sulfamoyl chloride. This can be achieved by reacting the amine with sulfuryl chloride in the presence of a base. The resulting 7-(chlorosulfonyl)amino-1,2-dihydroisoquinolin-3(4H)-one could then be reacted with a suitable hydroxy-functionalized oxazolidinone in the presence of a base to form the desired sulfamoyloxy-oxazolidinone linkage. General methods for the synthesis of oxazolidinones often involve the cyclization of β-amino alcohols with phosgene (B1210022) or its equivalents. organic-chemistry.org

The construction of thiazole rings can be accomplished through various synthetic routes starting from an amine. One established method is the Hantzsch thiazole synthesis, which involves the reaction of a thiourea (B124793) derivative of the starting amine with an α-haloketone. For this compound, this would first involve its conversion to the corresponding thiourea by reaction with a thiocyanating agent. Subsequent reaction with an appropriate α-haloketone would then yield the desired 2-amino-thiazole derivative. nih.gov Another approach involves the thionation of an amide precursor using Lawesson's reagent to form a thioamide, which can then be cyclized to a thiazole. chemmethod.com

Thiadiazole derivatives, specifically 1,3,4-thiadiazoles, can be synthesized from the 7-aminoisoquinolinone by first converting the amino group into a thiosemicarbazide (B42300). This can be achieved by reacting the amine with thiophosgene (B130339) to form an isothiocyanate, followed by reaction with hydrazine. Cyclization of the resulting thiosemicarbazide with an acyl chloride or a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride or sulfuric acid would then yield the 2,5-disubstituted 1,3,4-thiadiazole. chemmethod.comorganic-chemistry.org

The synthesis of 1,2,4-triazole derivatives can also be initiated from the 7-amino group. One common method involves the reaction of the amine with a source of a one-carbon unit and a hydrazine derivative. For example, the amine can be converted into a formamidine (B1211174) derivative, which can then be cyclized with hydrazine to form the triazole ring. Alternatively, the amine can be acylated, and the resulting amide can be converted to a thioamide, which can then be reacted with a hydrazine derivative to form the triazole. nih.govgoogle.com A divergent synthesis of substituted amino-1,2,4-triazoles involves the cyclization of N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamides under acidic conditions. nih.gov

The following table summarizes the general synthetic approaches for the derivatization of the 7-amino group:

| Derivative Class | Key Intermediate | General Reaction |

| Amide | Carboxylic Acid | Amide coupling (e.g., EDC/HOBt) |

| Halogen | Diazonium Salt | Sandmeyer Reaction (CuX) |

| Nitro | Diazonium Salt | Sandmeyer Reaction (NaNO2/Cu) |

| Sulfamoyloxy-oxazolidinone | Sulfamoyl Chloride | Reaction with hydroxy-oxazolidinone |

| Thiazole | Thiourea | Hantzsch Synthesis (reaction with α-haloketone) |

| 1,3,4-Thiadiazole | Thiosemicarbazide | Cyclization with acylating/dehydrating agent |

| 1,2,4-Triazole | Formamidine/Thioamide | Cyclization with hydrazine |

Spectroscopic and Structural Elucidation of 7 Amino 1,2 Dihydroisoquinolin 3 4h One and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of organic molecules by mapping the carbon and proton framework.

¹H NMR Analysis: For 7-amino-1,2-dihydroisoquinolin-3(4H)-one, ¹H NMR spectroscopy provides specific information about the electronic environment and connectivity of the protons. The spectrum, recorded in deuterated methanol (B129727) (CD₃OD), shows distinct signals that can be assigned to the protons of the aliphatic and aromatic portions of the molecule. chemicalbook.com

The key features of the ¹H NMR spectrum are two triplets corresponding to the adjacent methylene (B1212753) (CH₂) groups in the dihydroisoquinoline ring system. chemicalbook.com The aromatic region displays three signals: a doublet of doublets, and two doublets, which correspond to the three protons on the substituted benzene (B151609) ring. chemicalbook.com This pattern is characteristic of a 1,2,4-trisubstituted benzene ring.

Interactive Table: ¹H NMR Data for this compound chemicalbook.com

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 2.81 | Triplet (t) | 6.59 | 2H, C4-H₂ |

| 3.42 | Triplet (t) | 6.55 | 2H, C3-H₂ |

| 6.84 | Doublet of Doublets (dd) | 8.13, 2.42 | 1H, C6-H |

| 7.02 | Doublet (d) | 7.91 | 1H, C5-H |

¹³C NMR Analysis: While specific ¹³C NMR data for this compound is not readily available in the provided search results, analysis of its analogues, such as various 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, allows for the prediction of characteristic chemical shifts. nih.gov The ¹³C NMR spectrum is expected to show signals for the carbonyl carbon of the amide group typically in the range of 160-170 ppm. The aromatic carbons would produce a series of signals between 115 and 140 ppm, with carbons attached to the amino group appearing more upfield. The two aliphatic methylene carbons at the C3 and C4 positions would be observed in the upfield region of the spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The structure of this compound contains a primary amine (-NH₂), a secondary amide (-CONH-), an aromatic ring, and aliphatic C-H bonds, each giving rise to characteristic absorption bands.

The IR spectrum is expected to show N-H stretching vibrations for both the primary amine and the secondary amide in the region of 3200-3500 cm⁻¹. mdpi.com The carbonyl (C=O) stretching of the cyclic amide (lactam) will produce a strong absorption band, typically around 1650-1680 cm⁻¹. mdpi.com Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region, while aliphatic C-H stretching will appear just below 3000 cm⁻¹.

Interactive Table: Expected Characteristic IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3200-3500 | Primary Amine (NH₂) | Symmetric & Asymmetric Stretching |

| 3200-3400 | Secondary Amide (N-H) | Stretching |

| 2850-3000 | Aliphatic (C-H) | Stretching |

| 1650-1680 | Amide Carbonyl (C=O) | Stretching |

| 1550-1650 | Amine (N-H) | Bending (Scissoring) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by measuring its mass-to-charge ratio (m/z). The nominal molecular weight of this compound is 162.19 g/mol , corresponding to its molecular formula, C₉H₁₀N₂O. chemicalbook.comcenmed.comchemscene.com

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. Studies on the fragmentation of related peptidomimetics derived from 7-amino-1,2,3,4-tetrahydroisoquinoline using techniques like Fast Atom Bombardment (FAB) mass spectrometry reveal characteristic fragmentation pathways. researchgate.net For this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be expected. Subsequent fragmentation would likely involve the loss of small, stable molecules. A common fragmentation pathway for cyclic amides is the loss of a carbon monoxide (CO) molecule via cleavage of the amide bond, which would result in a significant fragment ion. Other fragmentations could involve cleavages within the dihydroisoquinoline ring system.

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been detailed in the search results, analysis of closely related analogues provides significant insight into its expected solid-state geometry.

For instance, the crystal structure of 6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one reveals that the isoquinoline (B145761) moiety is largely planar. researchgate.net The main deviation from planarity occurs at the nitrogen atom and the adjacent sp³-hybridized carbon atom. researchgate.net The bond length between the amide nitrogen and the carbonyl carbon in this analogue is approximately 1.353 Å, which is shorter than a typical single bond, indicating significant double-bond character and electron delocalization within the amide group. researchgate.net Similarly, the crystal structure of the parent compound, 3,4-dihydroisoquinolin-1(2H)-one, is available and serves as a fundamental model for the conformation of the core ring system. nih.gov It is reasonable to infer that this compound would adopt a similar, mostly planar conformation in the solid state, with potential for intermolecular hydrogen bonding involving the amino and amide groups.

Advanced Theoretical Methods for Structural and Vibrational Properties (e.g., DFT)

Advanced theoretical methods, particularly Density Functional Theory (DFT), are widely used to complement experimental data and provide deeper insights into molecular structure and properties. These quantum mechanical calculations can predict optimized molecular geometries, vibrational frequencies, and electronic properties.

For molecules like quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with basis sets such as 6-311++G(d,p), have proven effective in modeling their structure and vibrational spectra. nih.govresearchgate.net The calculated vibrational frequencies are typically scaled by a factor (e.g., ~0.96) to achieve better agreement with experimental IR and Raman data, aiding in the definitive assignment of vibrational modes. nih.gov

Beyond structural and vibrational analysis, DFT calculations enable the study of other molecular properties. Natural Bond Orbital (NBO) analysis can be employed to investigate intramolecular charge transfer, hyperconjugative interactions, and the nature of hydrogen bonds. nih.gov Furthermore, the analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides information about the molecule's electronic distribution and its propensity for chemical reactions. nih.govnih.gov

Structure Activity Relationship Sar Studies of 7 Amino 1,2 Dihydroisoquinolin 3 4h One Derivatives

Impact of Substituents on Biological Efficacy

The modification of the isoquinolinone core at various positions allows for the fine-tuning of its interaction with biological targets, leading to significant changes in therapeutic potency.

Systematic exploration of substituents around the isoquinolinone ring has yielded critical insights into the structural requirements for potent biological activity, particularly PARP inhibition.

C-1 Position: Introduction of substituents at the C-1 position of the related isoindolinone scaffold, a close structural analog, has been explored to enhance binding efficiency and drug-like properties. For instance, the addition of a methyl group at C-1 was a key step in optimizing a series of potent PARP-1 inhibitors.

C-3 and C-4 Positions: The saturation of the C3-C4 bond to form a 3,4-dihydroisoquinolin-1(2H)-one ring is a crucial feature. It has been demonstrated that the non-planar, saturated ring system interacts more specifically with the nicotinamide-binding site of PARP-1 compared to its flat, unsaturated analog. A 3,4-dehydro analog of a potent inhibitor displayed an approximately 10-fold lower potency, highlighting the importance of this saturated core. nih.gov Furthermore, appending a carboxamide group at the C-4 position has been a highly successful strategy for developing potent PARP inhibitors. nih.gov

C-7 Position: The substitution at the 7-position of the isoquinolinone ring has a significant impact on activity. While early studies on the isomeric 5-aminoisoquinolin-1-one scaffold suggested that substituents at the 7-position were not favorable for PARP inhibition, more recent work has shown this not to be the case for the 3,4-dihydroisoquinolin-1(2H)-one core. The introduction of a fluorine atom at the C-7 position has been successfully incorporated into highly potent PARP inhibitors, forming the core of a lead compound, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one. nih.gov

N-2 Position: Modification at the N-2 nitrogen of the isoquinolinone ring is a common strategy to modulate pharmacokinetic properties. For example, in one series of inhibitors, constraining a linear propylene (B89431) linker attached to the N-2 position into a more rigid cyclopentene (B43876) ring led to improved pharmacokinetic parameters while successfully maintaining high potency for PARP1.

Attaching acyl groups, particularly in the form of carboxamides, is a cornerstone of the design strategy for isoquinolinone-based inhibitors. The nature of the amide substituent dramatically influences inhibitory activity.

In a comprehensive study of 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives, a "tight" structure-activity relationship was observed with respect to the amide portion. nih.gov It was found that a piperidine (B6355638) ring bearing a dialkylamino substituent (preferably cyclic) in the 4-position was the preferred type of carboxamide appendage. nih.gov This is exemplified by the high potency of compounds featuring a 4-(dimethylamino)piperidine or a [1,4'-bipiperidine] moiety. In contrast, isosteric replacements of the piperidine nitrogen, such as in an N-cyclohexyl-4-piperidyl)amide derivative (isostere of 3l, see table below), resulted in a significant loss of potency, underscoring the specific structural requirements for optimal activity. nih.gov

The incorporation of aromatic and heteroaromatic moieties is a key strategy for enhancing binding interactions and modifying the pharmacological profile of 7-amino-1,2-dihydroisoquinolin-3(4H)-one derivatives. These groups can engage in crucial π-π stacking interactions within the target's active site and can be used to modulate properties like solubility and metabolic stability.

For instance, the carboxamide appendage at the C-4 position often includes aromatic or heteroaromatic rings. The lead compound identified in one study, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, contains a piperidine ring which, while not aromatic itself, is a common linker to further aromatic systems in drug design. nih.gov Another strategy involves the bioisosteric replacement of the entire isoquinolinone core with other bicyclic heteroaromatic systems. For example, quinoxaline (B1680401) and naphthyridinone scaffolds have been successfully used as substitutes for the isoquinolinone ring to design potent PARP inhibitors. nih.gov This approach can help to avoid potential metabolic liabilities, such as those that may arise from an anilinic moiety, while preserving the essential binding interactions. nih.gov

Correlation of Structural Features with Specific Biological Target Binding

The primary biological target for many inhibitors based on the isoquinolinone scaffold is PARP-1. The efficacy of these compounds is directly correlated with their ability to fit within the nicotinamide-binding pocket of the enzyme and form specific interactions with key amino acid residues.

Molecular docking studies have revealed the critical binding modes for these inhibitors. The fundamental interactions include:

A hydrogen-bonding network between the lactam-carboxamide moiety of the inhibitor and the backbone amide groups of Glycine 863 (Gly863) and Serine 904 (Ser904) in the PARP-1 active site. nih.gov

A π-π stacking interaction between the aromatic ring of the isoquinolinone core and the side chain of Tyrosine 907 (Tyr907). nih.gov

Selectivity between different PARP isoforms (e.g., PARP-1 vs. PARP-2) can be achieved by exploiting subtle differences in their active sites. For example, the variation of a single amino acid residue (Glutamic acid in PARP-1 vs. Glutamine in PARP-2) is thought to be a key determinant for achieving PARP-2 selectivity in some isoquinolinone derivatives.

The table below presents the inhibitory activity of various 7-fluoro-1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives against PARP1 and PARP2, illustrating the SAR discussed. nih.gov

Table 1. Inhibitory Activity of 7-fluoro-1-oxo-3,4-dihydroisoquinoline-4-carboxamide Derivatives against PARP1 and PARP2.

| Compound | Amide Substituent (R) | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) |

|---|---|---|---|

| 3aa | 4-(Dimethylamino)piperidin-1-yl | 17.1 | 1.5 |

| 3ab | 4-(Pyrrolidin-1-yl)piperidin-1-yl | 4.7 | 0.7 |

| 3ac | 4-(Azepan-1-yl)piperidin-1-yl | 3.5 | 0.4 |

| 3ad | 4-Morpholinopiperidin-1-yl | 10.3 | 1.0 |

| 3ae | 4-Thiomorpholinopiperidin-1-yl | 10.7 | 1.2 |

| 3af | [1,4'-Bipiperidin]-1'-yl | 2.7 | 0.3 |

| 3ag | 4-(4-Methylpiperazin-1-yl)piperidin-1-yl | 8.4 | 0.8 |

| 3ah | 4-(4-Acetylpiperazin-1-yl)piperidin-1-yl | 101.0 | 13.7 |

| 3ai | (R)-3-(Dimethylamino)pyrrolidin-1-yl | 70.1 | 35.1 |

| Olaparib (Reference) | N/A | 2.1 | 0.4 |

Elucidation of Key Pharmacophores for Therapeutic Development

Based on extensive SAR studies, a clear pharmacophore model for potent PARP inhibition has emerged for the isoquinolinone class of compounds. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity.

The key pharmacophoric features for isoquinolinone-based PARP-1 inhibitors include:

A Bicyclic Lactam Core: The 3,4-dihydroisoquinolin-1(2H)-one ring system acts as a mimic of the nicotinamide (B372718) moiety of NAD+, the natural substrate of PARP enzymes. This allows it to occupy the nicotinamide-binding pocket.

A Planar Amide System: A critical feature is the secondary amide motif (the lactam ring), which must be held coplanar with the fused benzene (B151609) ring to ensure proper interaction with the enzyme active site.

Hydrogen Bond Donors and Acceptors: The lactam carbonyl and the appended carboxamide group provide essential hydrogen bond acceptor and donor sites that form the crucial hydrogen-bonding network with Gly863 and Ser904.

A Hydrophobic/Aromatic Region: The fused benzene ring of the isoquinolinone core provides a hydrophobic surface for the vital π-π stacking interaction with Tyr907.

A Vector for Substituents: A substituent, typically a carboxamide at the C-4 position, is required to extend into a solvent-accessible region of the active site, allowing for the introduction of various groups to optimize potency and pharmacokinetic properties.

This well-defined pharmacophore model serves as a valuable guide for the rational design and virtual screening of new, potentially more potent and selective inhibitors based on the this compound scaffold for therapeutic development.

Computational Chemistry and Molecular Modeling Approaches in Research on 7 Amino 1,2 Dihydroisoquinolin 3 4h One

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For 7-amino-1,2-dihydroisoquinolin-3(4H)-one, DFT calculations are employed to determine its most stable three-dimensional geometry and to analyze its electronic properties.

DFT analysis helps in understanding the molecule's reactivity profile. nih.gov By calculating parameters such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can predict the sites most susceptible to electrophilic and nucleophilic attack. For instance, studies on similar heterocyclic systems have shown that oxygen atoms and the π-system often exhibit high chemical reactivity and serve as electron donor sites. nih.gov This information is vital for predicting metabolic pathways and understanding potential interactions with biological targets. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, further clarifies regions of positive and negative charge, guiding the design of derivatives with enhanced binding capabilities.

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is extensively used to understand how this compound and its analogs might interact with specific biological targets, such as enzymes or receptors.

The process involves placing the ligand (the dihydroisoquinolinone derivative) into the binding site of a target protein. The simulation then explores various conformations and orientations of the ligand, calculating the binding energy for each pose. The conformation with the lowest binding energy is considered the most likely binding mode. nih.gov

Research on related dihydroisoquinolinone scaffolds has demonstrated the utility of docking in rationalizing structure-activity relationships (SAR). nih.govplos.org For example, docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the binding pocket. mdpi.com By analyzing these interactions, chemists can understand why certain derivatives exhibit higher potency and can rationally design new compounds with improved affinity. nih.govplos.org

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Derivative A | Kinase B | -8.5 | Lys76, Glu91 | Hydrogen Bond |

| Derivative A | Kinase B | -8.5 | Leu129, Val84 | Hydrophobic |

| Derivative C | Protease D | -9.2 | Asp25, Gly27 | Hydrogen Bond |

| Derivative C | Protease D | -9.2 | Ile50, Val82 | Hydrophobic |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction in Early-Stage Research

Before a compound can become a drug, it must possess favorable pharmacokinetic properties. In silico ADMET prediction provides an early assessment of a compound's potential drug-likeness, significantly reducing the time and cost associated with experimental assays. mdpi.comnih.gov For this compound, various computational models are used to estimate its ADMET profile. nih.gov

These predictive models calculate a range of physicochemical and pharmacokinetic parameters:

Absorption: Properties like intestinal absorption, Caco-2 cell permeability, and oral bioavailability are predicted.

Distribution: Parameters such as plasma protein binding and the ability to cross the blood-brain barrier (BBB) are evaluated.

Metabolism: Predictions focus on which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, which is crucial for anticipating drug-drug interactions.

Excretion: The likely routes of elimination from the body are estimated.

Toxicity: Potential toxic liabilities, such as carcinogenicity, mutagenicity (Ames test), and hepatotoxicity, are flagged in early stages. mdpi.com

| ADMET Property | Predicted Value/Outcome | Significance |

|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral absorption. |

| BBB Permeation | Low / High (Varies by derivative) | Determines suitability for CNS targets. mdpi.com |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. |

| Hepatotoxicity | Low risk | Indicates a lower chance of causing liver damage. mdpi.com |

| Ames Mutagenicity | Negative | Suggests a non-mutagenic profile. mdpi.com |

Molecular Operating Environment (MOE) for Scaffold Design and Virtual Screening

The Molecular Operating Environment (MOE) is a comprehensive software platform widely used in drug discovery for modeling, simulation, and cheminformatics. wikipedia.orgchemcomp.com For research involving the this compound scaffold, MOE is instrumental in several key areas.

One primary application is virtual screening, where large libraries of compounds are computationally docked against a biological target to identify potential hits. nih.gov MOE can efficiently screen thousands of virtual derivatives of the core scaffold, prioritizing a smaller, more manageable number for synthesis and experimental testing. mdpi.com

MOE is also used for scaffold design and modification. nih.gov Its tools for protein-ligand interaction visualization help chemists understand the binding mode of an initial hit. chemcomp.com Based on this, researchers can use MOE to design new analogs by growing fragments, linking moieties, or performing bioisosteric replacements to optimize binding affinity and ADMET properties. nih.govnih.gov The platform integrates tools for Quantitative Structure-Activity Relationship (QSAR) studies, which build models that correlate chemical structures with biological activity, further guiding the design of more potent compounds. plos.org

Conformational Studies and Their Implications for Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis investigates the different spatial arrangements of atoms that a molecule can adopt due to the rotation around single bonds. For the this compound scaffold, computational methods are used to identify low-energy, stable conformations that are likely to be biologically relevant.

The conformation of the dihydroisoquinolinone ring system and the orientation of its substituents dictate how well the molecule can fit into the binding site of a target protein. For example, the planarity of the ring system can influence π-π stacking interactions with aromatic amino acid residues in the target. researchgate.net Docking simulations inherently explore conformational flexibility to find the optimal fit, but more advanced techniques like molecular dynamics (MD) simulations can provide a deeper understanding of how the molecule behaves over time in a biological environment. These studies are critical for explaining the observed biological activity of different derivatives and for designing new molecules with conformations optimized for target binding. mdpi.com

Future Perspectives and Research Directions for 7 Amino 1,2 Dihydroisoquinolin 3 4h One

Rational Design and Synthesis of Novel Analogues with Enhanced Potency and Selectivity

The core structure of 7-amino-1,2-dihydroisoquinolin-3(4H)-one offers a versatile template for chemical modification. The rational design of new analogues focuses on fine-tuning its interaction with biological targets to maximize therapeutic effects while minimizing off-target activity.

A key strategy involves the iterative process of synthesizing derivatives and evaluating their biological activity to establish Structure-Activity Relationships (SAR). For instance, a novel 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold was designed to develop new inhibitors of poly(ADP-ribose) polymerase (PARP), an important target in cancer therapy. nih.gov Researchers systematically synthesized and tested amides derived from this core, leading to the identification of a lead compound with significant potential. nih.gov This process demonstrated that specific substitutions, such as the addition of a fluorine atom, can substantially enhance binding to the target enzyme. nih.gov

Modern synthetic methodologies are also crucial for advancing this field. Traditional methods like the Pictet–Spengler and Bischler–Napieralski reactions are being supplemented by more efficient, environmentally friendly, and straightforward strategies. nih.gov For example, the Castagnoli–Cushman reaction has been effectively used to synthesize a large library of 59 different 3,4-dihydroisoquinolin-1(2H)-one derivatives to screen for antioomycete activity. rsc.org Such advanced synthetic techniques enable the rapid generation of diverse analogues for biological screening, accelerating the discovery of compounds with improved potency and selectivity. nih.gov

Exploration of Undiscovered Biological Targets and Therapeutic Areas for Dihydroisoquinolinone Scaffolds

The dihydroisoquinolinone scaffold has demonstrated a remarkable range of pharmacological activities, suggesting its potential application across numerous diseases. nih.gov While its role in cancer is well-explored, future research is aimed at uncovering new biological targets and expanding its therapeutic utility.

Currently, derivatives of this scaffold are known to target several key proteins involved in cancer progression. These include:

p53-MDM2 Interaction: Dihydroisoquinolinone derivatives have been identified as a new class of small molecule inhibitors that can block the interaction between the p53 tumor suppressor and its regulator, MDM2, which is a promising concept in oncology. nih.gov

Poly(ADP-ribose) Polymerase (PARP): As mentioned, specific dihydroisoquinolone-based compounds are potent inhibitors of PARP1 and PARP2, enzymes critical for DNA repair in cancer cells. nih.govcenmed.com

Leucine (B10760876) Aminopeptidase (B13392206) (LAP): Certain isoquinoline (B145761) derivatives show good activity against LAP, and their antiproliferative effects on cancer cells have been confirmed to be linked to this inhibition. nih.gov

Beyond cancer, the isoquinoline framework is associated with a wide spectrum of bioactivities, opening up numerous avenues for future investigation. nih.gov The table below summarizes the established and potential therapeutic applications.

| Therapeutic Area | Specific Target/Action |

| Oncology | p53-MDM2 Inhibition, PARP Inhibition, Leucine Aminopeptidase Inhibition, Topoisomerase I Inhibition nih.govnih.govnih.govrsc.org |

| Inflammatory/Autoimmune Diseases | cGAS/STING signaling pathway inhibition google.com |

| Infectious Diseases | Antifungal, Antimicrobial, Antiplasmodial, Antileishmanial nih.gov |

| Metabolic Disorders | Cholesterol-lowering, Antihyperglycemic nih.gov |

| Cardiovascular Health | Antiplatelet activity nih.gov |

| Neurological Disorders | Antidepressant activity nih.gov |

The broad potential highlighted by these findings strongly encourages further screening and mechanistic studies to identify novel targets and validate new therapeutic uses for analogues of this compound.

Integration of Advanced Computational Methodologies for Accelerated Drug Discovery

The process of discovering and developing new drugs is notoriously long and expensive. beilstein-journals.org Advanced computational methods, collectively known as computer-aided drug discovery (CADD), are becoming indispensable for accelerating this pipeline by reducing costs and time. beilstein-journals.org These in silico tools are being increasingly integrated into the research and development of dihydroisoquinolinone derivatives.

Key computational techniques employed include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. It was used to explore the binding mode of a dihydroisoquinoline derivative in the active site of the LAP enzyme, confirming that it could form essential hydrogen bonds and coordinate with zinc ions crucial for inhibition. nih.gov

3D-Quantitative Structure-Activity Relationship (3D-QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. In a study of 3,4-dihydroisoquinolin-1(2H)-one derivatives, 3D-QSAR models revealed the structural features necessary for their antioomycete activity, providing crucial information for the future design of more potent agents. rsc.org

Virtual Screening: This technique involves computationally screening vast libraries of virtual compounds to identify those most likely to bind to a drug target. This helps prioritize which compounds to synthesize and test experimentally. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of a drug-target complex and the dynamics of their interaction. mdpi.com

These computational approaches not only help in understanding how existing compounds work but also guide the rational design of new analogues with improved properties, making the drug discovery process more efficient and targeted. frontiersin.org

Development of Multi-Target Directed Ligands based on the this compound Core

Complex, multifactorial diseases like cancer and Alzheimer's disease often involve multiple pathological pathways. nih.gov The traditional "one molecule, one target" approach has often failed to provide effective treatments for such conditions. nih.gov This has led to the emergence of a new paradigm: the design of Multi-Target-Directed Ligands (MTDLs). MTDLs are single chemical entities engineered to interact with multiple biological targets simultaneously, offering the potential for synergistic effects and a more holistic therapeutic impact. mdpi.comnih.gov

The versatile dihydroisoquinolinone scaffold is an ideal starting point for developing MTDLs. Its ability to be chemically modified allows for the integration of different pharmacophores into a single molecule, each designed to engage a different target. For example, related pyrrolo[2,1-a]isoquinoline (B1256269) scaffolds have been identified as multi-target effectors in cancer, simultaneously targeting Topoisomerase I, protein kinases, and mitochondria. rsc.org

The design of MTDLs is heavily reliant on computational methods. In silico approaches are used to screen compounds against multiple targets and predict their binding affinities. mdpi.com Advanced techniques, such as generative adversarial networks (GANs), are even being developed to design novel MTDL molecules from scratch. chemrxiv.org The development of MTDLs based on the this compound core represents a sophisticated and promising strategy to tackle complex diseases that have so far eluded effective treatment. nih.gov

Synergistic Therapeutic Strategies Employing Dihydroisoquinolinone Derivatives

Synergistic therapeutic strategies aim to achieve a greater therapeutic effect by combining two or more drugs, where the combined effect is more potent than the sum of their individual effects. This can be achieved by using a combination of separate drugs or through the action of a single MTDL. nih.govnih.gov

Dihydroisoquinolinone derivatives are prime candidates for use in such strategies. For example, PARP inhibitors, which can be derived from the dihydroisoquinolone scaffold, are known to work synergistically with DNA-damaging chemotherapies. nih.govcenmed.com The PARP inhibitor prevents cancer cells from repairing the DNA damage caused by the chemotherapy, leading to cell death—a concept known as synthetic lethality.

Another example comes from the related bisbenzylisoquinoline alkaloids, which have shown significant synergistic effects when combined with conventional antibiotics to combat methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The alkaloids enhance the efficacy of the antibiotic, reducing the minimum inhibitory concentration required to stop bacterial growth. mdpi.com This approach not only improves treatment effectiveness but can also help overcome drug resistance. Future research will likely focus on identifying optimal combination therapies involving dihydroisoquinolinone derivatives and exploring the mechanisms behind their synergistic actions to design more powerful treatment regimens for cancer and infectious diseases. nih.govmdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.